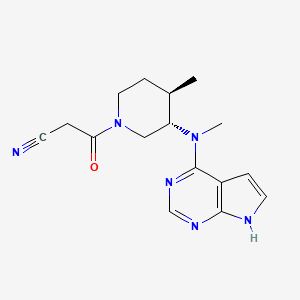

(3S,4R)-Tofacitinib

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[(3S,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLAWZDWDVHWOW-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433459 | |

| Record name | (3S,4R)-Tofacitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092578-48-7 | |

| Record name | (3S,4R)-4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092578-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epitofacitinib, (3S,4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092578487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S,4R)-Tofacitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPITOFACITINIB, (3S,4R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2E2X7QH4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(3S,4R)-Tofacitinib: A Deep Dive into its Mechanism of Action in Autoimmune Disease Models

Introduction

(3S,4R)-Tofacitinib, an orally administered Janus kinase (JAK) inhibitor, represents a significant advancement in the treatment of various autoimmune diseases, including rheumatoid arthritis (RA), psoriatic arthritis, and ulcerative colitis[1][2]. Its development stemmed from the understanding that dysregulated cytokine signaling is a cornerstone of the pathogenesis of these inflammatory conditions[3][4]. Tofacitinib functions by modulating the intracellular signaling cascades initiated by cytokines, thereby dampening the inflammatory response[2][3]. This technical guide provides an in-depth exploration of the core mechanism of action of Tofacitinib in preclinical autoimmune disease models, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The primary mechanism of action of Tofacitinib is the inhibition of the Janus kinase family of enzymes, which are non-receptor tyrosine kinases essential for the signal transduction of numerous cytokines and growth factors[5][6]. There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)[2][6]. These enzymes are critical components of the JAK-STAT signaling pathway, which plays a pivotal role in hematopoiesis and immune cell function[3][5].

The signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their activation through trans-phosphorylation[7][8]. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic domain of the cytokine receptor[5]. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins[8]. Once docked, the STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses[2][7][8].

Tofacitinib exerts its therapeutic effect by competitively blocking the ATP-binding site on JAK enzymes, thereby preventing their phosphorylation and activation[1]. This action disrupts the entire downstream signaling cascade, leading to reduced STAT phosphorylation and subsequent downregulation of inflammatory gene expression[1][3]. Tofacitinib exhibits selectivity for different JAK isoforms, with a primary inhibitory effect on JAK1 and JAK3, and to a lesser extent on JAK2[2][7][9]. This selectivity is crucial as different JAKs are paired with different cytokine receptors, allowing for a targeted modulation of specific inflammatory pathways.

Quantitative Data: Kinase Inhibitory Profile

The selectivity of Tofacitinib for different JAK kinases has been quantified through in vitro enzyme assays, typically reported as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

| Target Kinase | IC50 (nM) - Enzyme Assay | Reference |

| JAK1 | 1.7 - 15.1 | [5][10] |

| JAK2 | 1.8 - 77.4 | [5][10] |

| JAK3 | 0.75 - 55.0 | [5][10] |

| TYK2 | 16 - 489 | [5][10] |

| Table 1: In Vitro Inhibitory Activity of Tofacitinib against JAK Kinases. |

The data indicates that Tofacitinib is most potent against JAK3, followed closely by JAK1 and JAK2, with significantly less activity against TYK2.[5] This profile underpins its strong effect on cytokines that signal through JAK1 and/or JAK3.

Effects on Cytokine-Induced Signaling in Immune Cells

Tofacitinib's efficacy in autoimmune models is a direct consequence of its ability to block signaling from a wide array of pro-inflammatory cytokines.[3][7] In vivo studies in rheumatoid arthritis patients have demonstrated that Tofacitinib treatment significantly decreases cytokine-induced phosphorylation of STAT proteins in various immune cell populations.[7][11][12]

| Cytokine Stimulus | Signaling Pathway | Immune Cell Type | Inhibition of STAT Phosphorylation (%) | Reference |

| IFN-α | JAK1/TYK2 | CD4+ T cells | ~50-70 | [7] |

| IL-2 | JAK1/JAK3 | CD4+ T cells | ~50-70 | [7] |

| IL-4 | JAK1/JAK3 | CD4+ T cells | ~50-70 | [7] |

| IL-15 | JAK1/JAK3 | CD4+ T cells | ~50-70 | [7] |

| IL-21 | JAK1/JAK3 | CD4+ T cells | ~50-70 | [7] |

| IFN-γ | JAK1/JAK2 | B cells | ~50-70 | [7] |

| IL-10 | JAK1/TYK2 | Monocytes | ~10-30 | [7][11] |

| Table 2: Tofacitinib-Mediated Inhibition of Cytokine-Induced STAT Phosphorylation in Human Immune Cells. |

The data shows that Tofacitinib potently suppresses signaling by common gamma-chain (γc) cytokines (IL-2, IL-4, IL-15, IL-21) which utilize JAK1 and JAK3, particularly in T cells.[7][9][11] The inhibition varies depending on the cytokine and cell type, with monocyte responses being generally less sensitive.[7][11]

Experimental Evidence from Autoimmune Disease Models

The therapeutic potential of Tofacitinib has been extensively validated in various preclinical models of autoimmune diseases.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used animal model for rheumatoid arthritis. In this model, Tofacitinib administration has been shown to significantly prevent the development of arthritis, reduce paw thickness, and decrease synovial inflammation.[13][14] Furthermore, Tofacitinib treatment in CIA mice has been associated with a reduction in serum levels of pro-inflammatory cytokines like IL-6 and IL-8, as well as inhibition of angiogenesis in the arthritic joints.[4][14]

In Vitro Models: Co-culture Systems

To mimic the cellular interactions within the inflamed synovium, in vitro co-culture systems are employed. Activated human peripheral blood mononuclear cells (PBMCs) are co-cultured with rheumatoid arthritis synoviocytes or endothelial cells.[15] In these systems, Tofacitinib has been shown to dose-dependently inhibit the production of key pro-inflammatory cytokines such as IFN-γ, IL-17A, IL-6, and IL-8.[13][15]

Detailed Experimental Protocols

1. In Vivo Collagen-Induced Arthritis (CIA) Model

-

Animals: DBA/1 mice, 8-10 weeks old.

-

Induction of Arthritis:

-

Prepare an emulsion of 100 µg of bovine type II collagen in 100 µL of Complete Freund's Adjuvant (CFA).

-

On day 0, administer the emulsion intradermally at the base of the tail.

-

On day 21, administer a booster injection of 100 µg of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

-

-

Tofacitinib Administration:

-

Beginning at the onset of disease (typically around day 21-25), administer Tofacitinib (e.g., 30 mg/kg/day) or vehicle control daily via oral gavage.[13]

-

-

Assessment of Arthritis:

-

Monitor mice daily for signs of arthritis.

-

Measure paw thickness using a digital caliper every 2-3 days.

-

Score clinical signs of arthritis for each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling, 2=moderate swelling, 3=severe swelling, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.

-

-

Endpoint Analysis:

-

At the end of the study (e.g., day 42), collect blood for serum cytokine analysis (ELISA).

-

Harvest paws for histological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.

-

2. Measurement of STAT Phosphorylation by Flow Cytometry

-

Sample Collection: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Stimulation:

-

Rest PBMCs in RPMI-1640 medium for 30 minutes.

-

Stimulate cells with a specific cytokine (e.g., 100 ng/mL IL-6 or 1000 U/mL IFN-α) for 15 minutes at 37°C. A non-stimulated control is included.

-

-

Fixation and Permeabilization:

-

Fix the cells immediately with a commercial fixation buffer (e.g., BD Cytofix) for 10 minutes at 37°C.

-

Permeabilize the cells by adding a permeabilization buffer (e.g., BD Perm Buffer III) and incubating on ice for 30 minutes.

-

-

Staining:

-

Wash the cells and stain with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3 for T cells, CD14 for monocytes) and an intracellular antibody against a phosphorylated STAT protein (e.g., anti-pSTAT3).

-

Incubate for 30-60 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Wash the cells and resuspend in buffer.

-

Acquire data on a flow cytometer.

-

Gate on specific cell populations (e.g., T cells, monocytes) and quantify the median fluorescence intensity (MFI) of the p-STAT signal in stimulated versus unstimulated cells to determine the level of STAT phosphorylation.

-

3. In Vitro Angiogenesis Assay (Tube Formation)

-

Cell Culture: Use Human Umbilical Vein Endothelial Cells (HUVECs).

-

Assay Protocol:

-

Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

-

Seed HUVECs onto the Matrigel-coated wells in the presence of a pro-angiogenic factor like Vascular Endothelial Growth Factor (VEGF) (e.g., 20 ng/mL).[14]

-

Treat the cells with different concentrations of Tofacitinib (e.g., 1 µM) or a vehicle control.[14]

-

Incubate for 4-6 hours at 37°C to allow for tube formation.

-

-

Analysis:

-

Capture images of the tube-like structures using a microscope.

-

Quantify the extent of angiogenesis by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software like ImageJ.[14]

-

Additional Mechanisms and Considerations

Beyond direct JAK-STAT inhibition, emerging evidence suggests Tofacitinib may have other immunomodulatory effects. For instance, studies have indicated that Tofacitinib can inhibit the NLRP3 inflammasome, a key component of the innate immune system, and restore the balance of pro-inflammatory (γδT17) and regulatory (γδTreg) T cells in RA models.[16] Furthermore, its ability to inhibit angiogenesis, a critical process in the formation of the destructive pannus in rheumatoid arthritis, highlights a broader therapeutic impact on the disease microenvironment.[13][14]

This compound exerts its primary therapeutic effect in autoimmune disease models through the potent and selective inhibition of the JAK-STAT signaling pathway. By preferentially targeting JAK1 and JAK3, it effectively blocks the action of numerous pro-inflammatory cytokines that are central to the pathogenesis of diseases like rheumatoid arthritis. This leads to a reduction in immune cell activation, inflammatory mediator production, and downstream pathological processes such as synovial inflammation and angiogenesis. The comprehensive understanding of its mechanism, supported by robust preclinical data, has established Tofacitinib as a cornerstone of targeted oral therapy for autoimmune disorders.

References

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]

- 10. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. AB0250 TOFACITINIB SUPPRESSES SEVERAL JAK-STAT PATHWAYS IN RHEUMATOID ARTHRITIS AND BASELINE SIGNALING PROFILE ASSOCIATES WITH TREATMENT RESPONSE | Annals of the Rheumatic Diseases [ard.bmj.com]

- 13. researchgate.net [researchgate.net]

- 14. Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Understanding Cardiovascular Events With JAK Inhibitors: Tofacitinib Reduces Synovial and Vascular Inflammation but not the Prothrombotic Effects of Inflammatory Cytokines on Endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tofacitinib restores the balance of γδTreg/γδT17 cells in rheumatoid arthritis by inhibiting the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Stereochemical Assignment of (3S,4R)-Tofacitinib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tofacitinib, a potent Janus kinase (JAK) inhibitor, is a cornerstone in the treatment of autoimmune diseases such as rheumatoid arthritis. The therapeutic efficacy of Tofacitinib is critically dependent on its stereochemistry, with the (3R,4R)-enantiomer being the active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the synthesis and stereochemical assignment of the (3S,4R)-diastereomer of Tofacitinib. Detailed experimental protocols for the synthesis of key intermediates and the final compound are presented, alongside methods for stereochemical analysis. This document serves as an in-depth resource for researchers and professionals involved in the synthesis, development, and quality control of Tofacitinib and related compounds.

Introduction

Tofacitinib functions by inhibiting the JAK-STAT signaling pathway, a crucial cascade in the immune response. Cytokines, upon binding to their receptors, activate Janus kinases (JAKs), which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs). The phosphorylated STATs then translocate to the nucleus to regulate gene expression, leading to an inflammatory response. Tofacitinib, by blocking JAK1 and JAK3, effectively dampens this inflammatory cascade. The stereochemistry of Tofacitinib at the 3 and 4 positions of the piperidine ring is paramount to its biological activity. This guide focuses on the synthesis and characterization of the (3S,4R)-diastereomer, often considered a process-related impurity in the manufacturing of the active (3R,4R)-Tofacitinib.

JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is integral to the body's immune and inflammatory responses. The binding of cytokines to their transmembrane receptors initiates the activation of associated JAKs.

Synthesis of (3S,4R)-Tofacitinib

The synthesis of this compound involves the preparation of a key trans-disubstituted piperidine intermediate, followed by coupling with the pyrrolo[2,3-d]pyrimidine core and subsequent functional group manipulation. The following workflow outlines a plausible synthetic strategy based on available literature.

Experimental Protocols

3.1.1. Synthesis of 3-Amino-1-benzyl-4-methylpyridinium salt (Intermediate I)

To a solution of 3-amino-4-methylpyridine (1.0 eq) in dichloromethane, benzyl bromide (1.0-1.2 eq) is added dropwise at room temperature. The reaction mixture is stirred for 12 hours. The resulting precipitate is filtered and dried to yield the pyridinium salt.[1]

3.1.2. Synthesis of cis/trans-1-Benzyl-N,4-dimethylpiperidin-3-amine (Intermediate II)

The pyridinium salt (1.0 eq) is dissolved in ethanol, and sodium borohydride (2.0-5.0 eq) is added portion-wise. The mixture is stirred until the reduction is complete. This is followed by a reductive amination step using paraformaldehyde and a reducing agent like sodium borohydride in the presence of a base such as sodium methoxide to introduce the N-methyl group, yielding a mixture of cis and trans isomers of 1-benzyl-N,4-dimethylpiperidin-3-amine.[1]

3.1.3. Diastereomeric Resolution to obtain (3S,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (Intermediate III)

The separation of the trans-diastereomer from the cis-isomer is a critical step. The crude mixture of cis and trans isomers is subjected to fractional crystallization or column chromatography. The mother liquor, enriched with the trans-isomer, can be treated with a chiral acid, such as L-tartaric acid or a derivative, to selectively crystallize the desired (3S,4R)-enantiomer.[1]

3.1.4. Synthesis of N-((3S,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Intermediate IV)

The resolved trans-piperidine intermediate (1.0 eq) is coupled with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0-1.2 eq) via a Buchwald-Hartwig amination reaction. Typical conditions involve a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a suitable solvent like dioxane or toluene, with heating.[2]

3.1.5. Synthesis of N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Intermediate V)

The benzyl protecting group is removed by catalytic hydrogenation. The protected amine (1.0 eq) is dissolved in a solvent such as methanol or ethanol, and a palladium catalyst (e.g., 10% Pd/C) is added. The reaction is carried out under a hydrogen atmosphere until completion.

3.1.6. Synthesis of this compound (Final Product)

The debenzylated intermediate (1.0 eq) is reacted with a cyanoacetylating agent, such as ethyl cyanoacetate, in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like ethanol to yield this compound.[1]

Stereochemical Assignment

The definitive assignment of the (3S,4R) stereochemistry relies on a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography

Table 1: Crystallographic Data for (3R,4R)-Tofacitinib Citrate [3]

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P212121 |

| a (Å) | 5.91113(1) |

| b (Å) | 12.93131(3) |

| c (Å) | 30.43499(7) |

| Volume (ų) | 2326.411(6) |

| Z | 4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers. The coupling constants and chemical shifts of the protons on the piperidine ring are particularly informative. For a trans-relationship between the substituents at C3 and C4, as in the (3S,4R) isomer, a larger axial-axial coupling constant is typically expected for the proton at C3 compared to the cis-isomer.

While a complete, assigned NMR spectrum for this compound is not widely published, data for the (3R,4R)-isomer is available and can be used for comparison.[4]

Table 2: Representative ¹H NMR Data for (3R,4R)-Tofacitinib Citrate (in D₂O) [4]

| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |

| H-pyrrolopyrimidine | 8.09, 7.20, 6.65 | m, t, d | 3.2 |

| Piperidine & Methyl | 4.55 - 1.66 | m | - |

| CH₃ (piperidine) | 0.96, 0.92 | d, d | 7.6, 7.2 |

| N-CH₃ | 3.23 | s | - |

| CH₂CN | 3.81 | m | - |

Note: The exact chemical shifts and coupling constants for the (3S,4R)-diastereomer would differ, particularly for the protons on the piperidine ring, reflecting the different spatial arrangement of the substituents.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an essential technique for separating and quantifying enantiomers and diastereomers. A validated chiral HPLC method can be used to confirm the stereochemical purity of the synthesized this compound.

Conclusion

This technical guide has outlined the synthetic pathway and strategies for the stereochemical assignment of this compound. The synthesis hinges on the stereoselective preparation of the trans-3-amino-4-methylpiperidine core, a challenging yet crucial step. While detailed characterization data for the (3S,4R)-diastereomer is not as prevalent as for the active (3R,4R)-enantiomer, this guide provides a foundational understanding for its preparation and analysis. The provided experimental protocols and analytical methodologies offer a robust framework for researchers and professionals in the field of medicinal chemistry and drug development to synthesize and characterize this and other related stereoisomers of Tofacitinib.

References

- 1. research.unl.pt [research.unl.pt]

- 2. Identification of related substances in tofacitinib citrate by LC‐MS techniques for synthetic process optimization | Semantic Scholar [semanticscholar.org]

- 3. Crystal structure of tofacitinib dihydrogen citrate (Xeljanz®), (C16H21N6O)(H2C6H5O7) | Powder Diffraction | Cambridge Core [cambridge.org]

- 4. newdrugapprovals.org [newdrugapprovals.org]

The Eutomer Advantage: A Technical Guide to the Discovery and Development of Tofacitinib Enantiomers

Published: November 20, 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Tofacitinib, marketed as Xeljanz®, is a pivotal small molecule inhibitor of the Janus kinase (JAK) family, primarily targeting JAK1 and JAK3, and has become a cornerstone in the treatment of several autoimmune and inflammatory diseases. As a chiral molecule, the stereochemistry of Tofacitinib is critical to its pharmacological activity. This technical guide provides an in-depth exploration of the discovery and development history of Tofacitinib's stereoisomers. It details the initial development focusing on the racemic mixture, the subsequent stereoselective synthesis and chiral resolution methodologies, and the comparative pharmacological activity that established the (3R,4R)-enantiomer as the eutomer. This document serves as a comprehensive resource, complete with detailed experimental protocols, quantitative data summaries, and pathway and process visualizations to support researchers and professionals in the field of drug development.

Introduction: The Significance of Chirality in JAK Inhibition

Tofacitinib, chemically known as 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile, is an orally administered medication approved for conditions such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1] Its mechanism of action involves the inhibition of the JAK-STAT signaling pathway, a critical cascade in the immune response. Cytokines binding to their receptors activate associated JAKs, which then phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize and translocate to the nucleus to modulate the expression of inflammatory genes. By inhibiting JAKs, Tofacitinib effectively dampens this inflammatory signaling cascade.

The Tofacitinib molecule possesses two chiral centers on its piperidine ring, leading to the possibility of four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). In pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetics, and toxicological profiles due to their differential interactions with chiral biological macromolecules like enzymes and receptors.[2][3] The development of single-enantiomer drugs is often pursued to optimize the therapeutic index by isolating the pharmacologically active isomer (the eutomer) from its less active or potentially harmful counterpart (the distomer).[3]

This guide will illuminate the journey of Tofacitinib from a racemic compound to a highly specific, single-enantiomer therapeutic agent.

Discovery and Development Trajectory

The development of Tofacitinib (formerly CP-690,550) by Pfizer began with a high-throughput screening of their compound library against the catalytic domain of JAK3.[4][5] This initial screening identified a pyrrolopyrimidine-based series of inhibitors. Subsequent optimization of this series led to the discovery of Tofacitinib as a potent JAK inhibitor.

The initial synthesis strategies often produced a racemic mixture of the key piperidine intermediate. The critical step in the development process was the recognition and subsequent separation of the stereoisomers to identify the most active configuration. It was determined that the therapeutic efficacy resides exclusively in the (3R,4R)-enantiomer. A Chinese patent explicitly notes that the (3R,4R) configuration is the effective JAK-1 and -3 tyrosine kinase inhibitor, while the other stereoisomers (the (3S,4S) enantiomer and the (3R,4S) and (3S,4R) diastereomers) exhibit no biological equivalence.[6] This discovery necessitated the development of robust methods for both stereoselective synthesis and chiral resolution to produce the single, active enantiomer for clinical use.

The logical workflow for the development of the active Tofacitinib enantiomer is depicted below.

Synthesis and Chiral Resolution

The synthesis of Tofacitinib has been approached through two main strategies: the synthesis of a racemic key intermediate followed by chiral resolution, and asymmetric synthesis to directly obtain the desired enantiomer.

Racemic Synthesis of Key Intermediate

One common route involves the synthesis of the racemic cis-1-benzyl-N,4-dimethylpiperidin-3-amine. This intermediate is then coupled with the pyrrolo[2,3-d]pyrimidine core.

-

Step 1: Synthesis of 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine: 4-Picoline is reacted with benzyl chloride to form the pyridinium salt. This salt is then reduced using sodium borohydride (NaBH₄) in an ethanol/water mixture to yield the tetrahydropyridine derivative.

-

Step 2: Hydroboration-Oxidation: The tetrahydropyridine is subjected to hydroboration using a borane complex (e.g., BH₃·THF), followed by oxidation with hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) to produce the trans-alcohol, (±)-trans-1-benzyl-4-methylpiperidin-3-ol.

-

Step 3: Oxidation to Ketone: The alcohol is oxidized to the corresponding piperidone, 1-benzyl-4-methylpiperidin-3-one, using an appropriate oxidizing agent such as a Swern or Dess-Martin oxidation.

-

Step 4: Reductive Amination: The piperidone undergoes reductive amination with methylamine and a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the racemic cis-1-benzyl-N,4-dimethylpiperidin-3-amine. The cis diastereomer is the major product.

Chiral Resolution

Chiral resolution is a critical step for isolating the (3R,4R)-enantiomer from the racemic mixture. This is most effectively achieved by diastereomeric salt formation using a chiral resolving agent. Derivatives of tartaric acid are commonly employed for this purpose.

-

Objective: To resolve racemic methyl-((cis)-4-methylpiperidin-3-yl)-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine.

-

Resolving Agent: 2,3-Dibenzoyl-D-tartaric acid.

-

Procedure:

-

The racemic amine intermediate is dissolved in a suitable solvent, such as methanol.

-

A solution of 2,3-dibenzoyl-D-tartaric acid (approximately 1 to 2 molar equivalents) in the same solvent is added to the amine solution.

-

The mixture is stirred, allowing for the selective precipitation of the diastereomeric salt of the (3R,4R)-enantiomer. Seeding with a small amount of the desired salt crystal can facilitate crystallization.

-

The mixture is cooled to enhance precipitation and then filtered to collect the crystalline salt.

-

The collected salt is washed with a cold solvent to remove impurities.

-

The resolved diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free amine, yielding the enantiomerically pure (3R,4R)-methyl-(4-methylpiperidin-3-yl)-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine with an enantiomeric purity often exceeding 99%.[7]

-

The workflow for this crucial chiral resolution step is visualized below.

Pharmacological Comparison of Stereoisomers

The primary rationale for developing a single enantiomer of Tofacitinib is the significant difference in pharmacological activity between its stereoisomers. The (3R,4R)-enantiomer is the eutomer, responsible for the entirety of the desired JAK inhibition. The other isomers, including its enantiomer (3S,4S) and the diastereomers ((3R,4S) and (3S,4R)), are described as being significantly less active or inactive.[2][4]

| Stereoisomer | Target Kinase | IC₅₀ (nM) | Activity Relative to (3R,4R) |

| (3R,4R)-Tofacitinib (Eutomer) | JAK1 | 112 | - |

| JAK2 | 20 | - | |

| JAK3 | 1 | - | |

| (3S,4S)-Tofacitinib (Distomer) | JAK1, JAK2, JAK3 | Not Reported | Described as "less active"[4] |

| (3R,4S)-Tofacitinib | JAK1, JAK2, JAK3 | Not Reported | Described as "less active"[2][4] |

| (3S,4R)-Tofacitinib | JAK1, JAK2, JAK3 | Not Reported | Described as "less active"[4] |

| Data sourced from multiple references indicating the IC₅₀ for the active enantiomer and the qualitative description for the others.[1][2][4] |

This stark difference in activity underscores the importance of the specific three-dimensional arrangement of the methyl and amino groups on the piperidine ring for optimal binding to the ATP-binding pocket of the JAK enzymes.

Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib exerts its therapeutic effect by interrupting the JAK-STAT signaling pathway. This pathway is a primary communication route for numerous cytokines and growth factors involved in inflammation and immunity.

As shown in the diagram, the binding of a cytokine to its receptor brings the associated JAKs into close proximity, leading to their trans-activation via phosphorylation. These activated JAKs then create docking sites on the receptor for STAT proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in the inflammatory response. Tofacitinib, by binding to the ATP-binding site of the JAKs, prevents this phosphorylation cascade, thereby blocking the downstream signaling.

Conclusion

The development of Tofacitinib is a compelling case study in modern drug discovery, highlighting the critical importance of stereochemistry in pharmacology. The journey from a racemic compound, identified through high-throughput screening, to a single, highly active (3R,4R)-enantiomer demonstrates the value of meticulous chiral development. By isolating the eutomer, Pfizer was able to develop a therapeutic agent with a highly specific mechanism of action and an optimized safety and efficacy profile. The methodologies for chiral resolution and, subsequently, asymmetric synthesis have been pivotal in making this single-enantiomer drug a viable and successful treatment for millions of patients with autoimmune diseases. This guide has provided a detailed overview of this process, offering valuable insights and protocols for professionals engaged in the development of chiral pharmaceuticals.

References

- 1. mdpi.com [mdpi.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Assessments of CYP‐Inhibition‐Based Drug–Drug Interactions Between Tofacitinib and Lipid‐Lowering Agents in Rats Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JAK/STAT Signaling - BioCrick [biocrick.com]

- 5. nbinno.com [nbinno.com]

- 6. An Analysis of in-Vitro Cytokine Inhibition Profiles of Tofacitinib and Other Janus Kinase Inhibitors at Clinically-Meaningful Concentrations - ACR Meeting Abstracts [acrabstracts.org]

- 7. JAK/STAT Signaling | DC Chemicals [dcchemicals.com]

A Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of (3R,4R)-Tofacitinib

Introduction: Tofacitinib is an oral, small-molecule Janus kinase (JAK) inhibitor developed for the treatment of various immune-mediated inflammatory diseases.[1][2][3] It is approved for conditions including rheumatoid arthritis (RA), psoriatic arthritis (PsA), and ulcerative colitis (UC).[4] Tofacitinib represents a targeted synthetic disease-modifying antirheumatic drug (DMARD) that modulates intracellular signaling pathways crucial to the inflammatory process.[1][5] This document provides an in-depth overview of the pharmacodynamic and pharmacokinetic properties of the active (3R,4R) stereoisomer of Tofacitinib, tailored for researchers and drug development professionals.

Pharmacodynamics (PD)

Mechanism of Action

Tofacitinib's primary mechanism of action is the inhibition of Janus kinases (JAKs), a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are essential for signal transduction of numerous cytokines and growth factors.[6][7] In autoimmune diseases like rheumatoid arthritis, pro-inflammatory cytokines such as IL-6, IL-7, IL-15, and interferons play a critical role in the pathogenesis.[2] These cytokines bind to their respective receptors on immune cells, activating associated JAKs.[6][8]

Tofacitinib potently inhibits JAK1 and JAK3, with a lesser effect on JAK2.[6][9] By blocking these enzymes, it disrupts the subsequent phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[2][6] This prevents the STAT proteins from dimerizing, translocating to the nucleus, and regulating the transcription of genes involved in inflammation and immune cell function.[6][8] The therapeutic effect of Tofacitinib is therefore achieved by modulating the immune and inflammatory responses driven by these cytokine signals.[1][7]

Pharmacodynamic Effects

Tofacitinib administration leads to dose-dependent changes in several biomarkers associated with its mechanism of action. Treatment is associated with a rapid decrease in C-reactive protein (CRP), a key inflammatory marker.[2] It also causes a dose-dependent reduction in natural killer (NK) cells and an increase in B cell counts.[2][10] The pharmacodynamic activity can persist longer than what would be predicted by the pharmacokinetic half-life alone; for instance, suppressed CRP levels continue for up to two weeks after discontinuing the drug.[2] Studies have shown that the pharmacodynamic effects are reversible within approximately two weeks of drug discontinuation.[11]

Table 1: Key Pharmacodynamic Effects of Tofacitinib

| Biomarker | Effect | Onset/Reversibility |

|---|---|---|

| Phosphorylated STAT5 (pSTAT5) | Inhibition | Reverses to baseline within 24 hours of discontinuation.[11] |

| C-Reactive Protein (CRP) | Rapid Decrease | Partially reverses over 2-4 weeks after discontinuation.[2][11] |

| Natural Killer (NK) Cells | Dose-dependent Decrease | Reverses to baseline 1-2 weeks after discontinuation.[2][11] |

| B Cells | Dose-dependent Increase | Reverses to baseline 1-2 weeks after discontinuation.[2][11] |

| Neutrophil Counts | Decrease | Partially reverses over 2-4 weeks after discontinuation.[11] |

Pharmacokinetics (PK)

Tofacitinib exhibits linear pharmacokinetics and is rapidly absorbed and eliminated.[12][13]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Tofacitinib is well-absorbed after oral administration, with a peak plasma concentration (Tmax) reached within 0.5 to 1 hour.[10][12] The absolute oral bioavailability is 74%.[3][9][12] Administration with a high-fat meal does not affect the total exposure (AUC) but can reduce the peak concentration (Cmax) by approximately 30%.[12]

-

Distribution: The steady-state volume of distribution (Vdss) is 87 L, indicating distribution into tissues.[14] Tofacitinib is approximately 40% bound to plasma proteins, primarily albumin.[3][15]

-

Metabolism: Tofacitinib is extensively metabolized, with about 70% of its clearance occurring via hepatic metabolism.[12][13][16] The primary metabolic pathway is oxidation, mediated mainly by cytochrome P450 (CYP) 3A4, with a minor contribution from CYP2C19.[9][12][16] All identified metabolites are considered to have significantly less pharmacological activity than the parent compound.[14]

-

Excretion: The remaining 30% of the drug is excreted unchanged in the urine via renal clearance.[9][12][16] The elimination half-life is short, approximately 3 hours.[3][16] Steady-state concentrations are achieved within 24 to 48 hours with twice-daily dosing, showing minimal accumulation.[16]

Table 2: Key Pharmacokinetic Parameters of Tofacitinib in Healthy Adults

| Parameter | Value | Reference(s) |

|---|---|---|

| Bioavailability (F) | 74% | [3][9][12] |

| Time to Peak (Tmax) | 0.5 - 1 hour | [10][12] |

| Elimination Half-life (t½) | ~3 hours | [3][16] |

| Plasma Protein Binding | 40% | [3][15] |

| Volume of Distribution (Vdss) | 87 L | [14] |

| Metabolism | ~70% Hepatic (CYP3A4, CYP2C19) | [9][12][16] |

| Excretion | ~30% Renal (unchanged) |[9][12][16] |

Factors Influencing Pharmacokinetics

Given its reliance on CYP3A4 and CYP2C19 for metabolism, Tofacitinib's pharmacokinetics can be significantly altered by co-administration with inhibitors or inducers of these enzymes.[9]

Table 3: Effect of Co-administered Drugs on Tofacitinib Pharmacokinetics

| Co-administered Drug | Mechanism | Effect on Tofacitinib AUC | Effect on Tofacitinib Cmax | Reference(s) |

|---|---|---|---|---|

| Ketoconazole | Strong CYP3A4 Inhibitor | ▲ 103% increase | ▲ 16% increase | [9] |

| Fluconazole | Moderate CYP3A4 & CYP2C19 Inhibitor | ▲ 79% increase | ▲ 27% increase | [9] |

| Rifampicin | Strong CYP3A4 & CYP2C19 Inducer | ▼ 84% decrease | ▼ 74% decrease |[9] |

Conversely, Tofacitinib does not appear to significantly alter the pharmacokinetics of other drugs, such as methotrexate or oral contraceptives.[12]

Renal and hepatic impairment can substantially increase exposure to Tofacitinib, often necessitating dose adjustments.

Table 4: Effect of Renal and Hepatic Impairment on Tofacitinib AUC

| Patient Population | Degree of Impairment | Change in Tofacitinib AUC (vs. Normal Function) | Reference(s) |

|---|---|---|---|

| Renal Impairment | Mild | ▲ 41% increase | [14] |

| Moderate | ▲ 71% increase | [14] | |

| Severe | ▲ 156% increase | [14] |

| Hepatic Impairment | Moderate | ▲ 65% increase |[14] |

Experimental Protocols

Phase 1 Pharmacokinetic Study Protocol

A typical Phase 1 study to evaluate the pharmacokinetics of Tofacitinib involves the following methodology:

-

Subjects: Healthy adult volunteers meeting specific inclusion criteria, such as normal renal function (e.g., creatinine clearance ≥80 mL/min).[17]

-

Study Design: A randomized, single- and/or multiple-dose, dose-escalation design is common.[18] For example, subjects may receive escalating single doses (e.g., 1, 5, 30 mg) or a multiple-dose regimen (e.g., 15 mg twice daily for 5 days).[18]

-

Sample Collection: For single-dose analysis, blood samples are collected at pre-dose (0 hour) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 16, 24, and 48 hours).[17] For multiple-dose regimens, trough concentrations are measured before dosing on later days, followed by a full profile on the final day.[17] Urine is also collected to determine the amount of unchanged drug excreted.[17]

-

Bioanalysis: Plasma and urine concentrations of Tofacitinib are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

-

Parameter Calculation: Pharmacokinetic parameters such as AUC, Cmax, Tmax, t½, and renal clearance (CLR) are calculated from the concentration-time data using non-compartmental analysis.

Pharmacodynamic Assessment of STAT Phosphorylation

The inhibitory effect of Tofacitinib on the JAK-STAT pathway can be quantified in patient samples using flow cytometry.

This protocol involves isolating peripheral blood mononuclear cells (PBMCs) from patients treated with Tofacitinib.[19] The cells are then stimulated ex vivo with specific cytokines to induce STAT phosphorylation.[8] Using flow cytometry, researchers can simultaneously identify different cell populations (e.g., T-cells, monocytes) and quantify the levels of intracellular phosphorylated STAT proteins, thereby measuring the extent of JAK-STAT pathway inhibition.[8][19]

Conclusion

Tofacitinib is a targeted oral DMARD with well-characterized pharmacodynamic and pharmacokinetic profiles. Its mechanism of action, centered on the inhibition of the JAK1/JAK3-STAT signaling pathway, translates into measurable downstream effects on immune cells and inflammatory markers.[2][6] The drug possesses predictable, linear pharmacokinetics, with a short half-life and primary clearance through hepatic metabolism.[12][16] A thorough understanding of its interactions with CYP450-modulating drugs and the impact of patient-specific factors like renal and hepatic function is critical for optimizing its therapeutic use and ensuring patient safety.

References

- 1. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Tofacitinib - Wikipedia [en.wikipedia.org]

- 4. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Reversibility Of Pharmacodynamic Effects After Short- and Long-Term Treatment With Tofacitinib In Patients With Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]

- 12. tandfonline.com [tandfonline.com]

- 13. A pharmacokinetic and clinical assessment of tofacitinib for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Dose-Dependent Pharmacokinetics of Tofacitinib in Rats: Influence of Hepatic and Intestinal First-Pass Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tofacitinib: pharmacokinetics, pharmacology and safety_Chemicalbook [chemicalbook.com]

- 17. Phase 1 Dose‐Escalation Study to Evaluate the Pharmacokinetics, Safety, and Tolerability of Tofacitinib in Japanese Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phase 1 Dose-Escalation Study to Evaluate the Pharmacokinetics, Safety, and Tolerability of Tofacitinib in Japanese Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. AB0250 TOFACITINIB SUPPRESSES SEVERAL JAK-STAT PATHWAYS IN RHEUMATOID ARTHRITIS AND BASELINE SIGNALING PROFILE ASSOCIATES WITH TREATMENT RESPONSE | Annals of the Rheumatic Diseases [ard.bmj.com]

In Vitro Kinase Selectivity Profile of (3S,4R)-Tofacitinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase selectivity profile of (3S,4R)-Tofacitinib, a potent Janus kinase (JAK) inhibitor. The document details its inhibitory activity against a panel of kinases, outlines the experimental protocols used for these assessments, and visualizes the key signaling pathways and experimental workflows.

Introduction

This compound is a small molecule inhibitor of the Janus kinase family, playing a crucial role in the signal transduction of numerous cytokines and growth factors involved in inflammation and immune responses.[1][2][3] Its primary mechanism of action involves the inhibition of the JAK-STAT signaling pathway, which is integral to the pathophysiology of various autoimmune diseases.[1][4] This guide focuses on the specific in vitro kinase selectivity of the (3S,4R)-enantiomer of Tofacitinib, providing quantitative data and methodological insights for research and development purposes.

Quantitative Kinase Selectivity Profile

The in vitro kinase inhibitory activity of this compound has been evaluated against a panel of kinases to determine its selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Janus Kinase (JAK) Family Inhibition

Tofacitinib demonstrates potent inhibition of JAK family members, with a particular selectivity for JAK1 and JAK3 over JAK2.[4][5]

| Kinase | IC50 (nM) | Reference(s) |

| JAK1 | 112 | [6] |

| JAK2 | 20 | [6] |

| JAK3 | 1 | [6] |

| TYK2 | 16-34 | [7] |

Selectivity Against a Broader Kinase Panel

Tofacitinib has been profiled against a wide range of kinases and has demonstrated a high degree of selectivity for the JAK family. While comprehensive kinome-wide screening data with specific IC50 values for hundreds of kinases is extensive, published data indicates that Tofacitinib does not significantly inhibit a large number of non-JAK kinases at concentrations where it potently inhibits JAKs.[8][9]

Note: A comprehensive list of all tested kinases is beyond the scope of this guide. Researchers are encouraged to consult specialized kinase profiling databases and literature for exhaustive kinome scan data.

Experimental Protocols

The following sections detail the methodologies for key in vitro kinase assays commonly used to determine the selectivity profile of inhibitors like this compound.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay used to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[10][11]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.[11]

Protocol Overview:

-

Kinase Reaction: A reaction mixture containing the kinase, substrate, ATP, and the test compound (Tofacitinib) is incubated.

-

Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is typically incubated for 40 minutes at room temperature.[11]

-

ADP to ATP Conversion and Detection: Kinase Detection Reagent is added to convert ADP to ATP and to initiate the luciferase reaction. This is incubated for 30-60 minutes at room temperature.[11]

-

Signal Measurement: The luminescence is measured using a luminometer. The signal is inversely proportional to the inhibitory activity of the test compound.

LanthaScreen® Eu Kinase Binding Assay

The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay designed to detect and characterize kinase inhibitors.[12]

Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) from the kinase by a test compound. Binding of the tracer to a europium-labeled anti-tag antibody-kinase complex results in a high FRET signal. A test compound that binds to the kinase's ATP-binding site will compete with the tracer, leading to a decrease in the FRET signal.[12][13]

Protocol Overview:

-

Reagent Preparation: Prepare solutions of the test compound (Tofacitinib), kinase/antibody mixture, and the fluorescent tracer.

-

Assay Assembly: In a microplate, combine the test compound, the kinase/antibody mixture, and the tracer.

-

Incubation: Incubate the plate at room temperature for a specified period, typically 1 hour, to allow the binding reaction to reach equilibrium.[12]

-

Signal Measurement: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The decrease in the FRET signal is proportional to the inhibitory activity of the test compound.

Mandatory Visualizations

Signaling Pathways

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflows

Caption: General workflow for an in vitro kinase inhibitor screening assay.

Conclusion

This compound is a potent inhibitor of the Janus kinase family, demonstrating significant selectivity for JAK1 and JAK3. This selectivity profile, determined through robust in vitro assays such as the ADP-Glo™ and LanthaScreen® methods, underscores its targeted mechanism of action in modulating cytokine signaling. This technical guide provides a foundational understanding of the in vitro kinase selectivity of this compound, offering valuable data and methodological insights for professionals in the field of drug discovery and development.

References

- 1. The JAK inhibitor tofacitinib suppresses synovial JAK1-STAT signalling in rheumatoid arthritis | Annals of the Rheumatic Diseases [ard.bmj.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 5. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. JAK1 x JAK3 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 11. promega.com [promega.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Structure-activity relationship (SAR) studies of Tofacitinib analogs

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Tofacitinib Analogs

Introduction

Tofacitinib (formerly CP-690,550) is a potent inhibitor of Janus kinases (JAKs) and the first of its class to be approved for the treatment of rheumatoid arthritis (RA), psoriatic arthritis, and ulcerative colitis.[1][2] It functions by blocking the ATP-binding site of JAKs, thereby interfering with the signaling cascade of numerous cytokines that are pivotal in immune responses and inflammatory processes.[3][4] Tofacitinib inhibits JAK1, JAK2, and JAK3 with low nanomolar potency and is somewhat less active against TYK2.[5][6] The therapeutic effects of Tofacitinib are primarily attributed to the inhibition of JAK1 and JAK3, which are crucial for the signaling of multiple interleukins and interferons.[3][7]

Despite its clinical success, the pan-JAK inhibitory profile of Tofacitinib is associated with side effects, such as anemia and neutropenia, which are linked to the inhibition of JAK2.[3] This has spurred extensive research into the development of Tofacitinib analogs with improved selectivity, particularly for JAK3, to potentially offer a better safety profile while retaining therapeutic efficacy.[5] Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing critical insights into how chemical modifications of the Tofacitinib scaffold influence potency, selectivity, and metabolic stability. This guide provides a detailed overview of the SAR of Tofacitinib analogs, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Structure and Key Binding Interactions

The chemical structure of Tofacitinib is built upon a 7H-pyrrolo[2,3-d]pyrimidine core, which serves as the hinge-binding motif, a (3R,4R)-4-methyl-3-(methylamino)piperidine side chain, and a propanenitrile group. The pyrrolopyrimidine core is a critical pharmacophore that mimics the adenine ring of ATP and forms key hydrogen bonds with the hinge region of the JAK kinase domain.[8] Specifically, it interacts with the backbone amide of a leucine residue and the backbone carbonyl of a glutamate residue in the hinge region of JAKs (e.g., L959 and E957 in JAK1, L932 and E930 in JAK2, and L905 and E903 in JAK3).[8][9] These hydrogen bonds are essential for the high-affinity binding and inhibitory activity of Tofacitinib and its analogs.[8]

Structure-Activity Relationship (SAR) of Tofacitinib Analogs

SAR studies on Tofacitinib have explored modifications at various positions of the molecule to understand their impact on potency and selectivity.

Modifications of the Pyrrolopyrimidine Hinge-Binding Motif

The 7H-pyrrolo[2,3-d]pyrimidine core is a common feature in many JAK inhibitors, including Ruxolitinib and Baricitinib.[8] Its role in anchoring the inhibitor to the hinge region is paramount. Studies involving the replacement of this core with other heterocyclic systems (bioisosteres) have been conducted to explore novel chemical space and potentially improve selectivity.[10]

In one such study, a library of Tofacitinib bioisosteres was synthesized where the pyrrolopyrimidine nucleus was replaced by a variety of other heterocycles.[10] While molecular modeling suggested that these novel chemotypes could mimic the pharmacophore of the original core, most of the synthesized compounds showed poor activity against JAK3.[10] This highlights the stringent structural requirements for effective hinge binding. However, this research did provide valuable insights into which structural features are tolerated and which are detrimental to activity, serving as a useful dataset for refining in silico models for future drug design.[10]

Modifications of the Piperidine Side Chain

The (3R,4R)-4-methyl-3-(methylamino)piperidine side chain of Tofacitinib projects towards the solvent-exposed region of the ATP-binding pocket. Modifications in this region have been explored to enhance selectivity and address metabolic liabilities. For instance, replacing the (3S, 4S)-4-methylpiperidin-3-yl portion with a 4-aminopiperidine group has been a strategy in designing covalent JAK3-selective inhibitors.[5] In one study, this modification was coupled with the attachment of electrophilic "warheads" to the primary amino group to achieve irreversible binding to a non-catalytic cysteine residue (C909) present in JAK3.[11] This approach led to the discovery of compound RB1, which exhibited high selectivity for JAK3 (IC50 of 40 nM) with no significant inhibition of JAK1, JAK2, or TYK2 at concentrations up to 5 µM.[5]

Strategies to Mitigate Metabolic Activation

Tofacitinib is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, with a smaller contribution from CYP2C19.[12][13] This metabolism can lead to the formation of reactive metabolites, such as aldehydes or epoxides, which have been implicated in potential liver toxicity.[12][14] To address this, analogs have been designed to block the sites of metabolic activation.

One study focused on synthesizing six Tofacitinib analogs with modifications intended to prevent the formation of these reactive species.[14] The research indicated that a purine analog, designated as analog 3, not only retained nanomolar inhibitory activity against JAK3 but also showed reduced inhibition of CYP3A and lower cytotoxicity compared to the parent drug.[14] This suggests that strategic modifications to circumvent metabolic activation can lead to safer drug candidates. The study also provided evidence that the epoxide metabolite of Tofacitinib might be a key contributor to its CYP3A4 mechanism-based inhibition and potential hepatotoxicity.[12][14]

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the inhibitory activity of Tofacitinib and a selective analog against JAK kinases.

| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference(s) |

| Tofacitinib | 1.7–112 | 1.8–20 | 0.75–2 | 16-34 | [5][8] |

| RB1 | >5000 | >5000 | 40 | >5000 | [5] |

Note: IC50 values can vary between different studies and assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of SAR data. Below are protocols for key experiments cited in the study of Tofacitinib analogs.

In Vitro JAK Kinase Inhibition Assay

This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of a specific JAK isoform.[15][16]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against JAK1, JAK2, JAK3, and TYK2.

Materials:

-

Recombinant human JAK kinase enzymes (e.g., from insect cells).[15]

-

ATP (Adenosine triphosphate).

-

Peptide substrate (e.g., a poly(Glu, Tyr) peptide).[9]

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[9]

-

Test compounds (Tofacitinib analogs) dissolved in DMSO.

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system.[9][17]

-

Microplate reader.

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.

-

In a 384-well plate, add the test compound dilutions.[18]

-

Add the specific JAK enzyme and the peptide substrate to each well.[18]

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for the specific kinase.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[18]

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which converts ADP to ATP and then uses the newly synthesized ATP to produce light in a luciferase reaction.

-

Measure the luminescence using a microplate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based STAT Phosphorylation Assay

This assay assesses the functional inhibition of the JAK-STAT pathway within a cellular context.[5][19]

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation by test compounds in cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or specific cell lines (e.g., THP-1).[5]

-

Cytokines to stimulate specific JAK pathways (e.g., IL-2 for JAK1/JAK3, IL-6 for JAK1/JAK2/TYK2, GM-CSF for JAK2).[5]

-

Test compounds.

-

Cell lysis buffer with protease and phosphatase inhibitors.[20]

-

Antibodies: Phospho-specific STAT antibodies (e.g., anti-pSTAT5, anti-pSTAT3) and total STAT antibodies for normalization.

-

Flow cytometer or Western blot equipment.

Procedure (using Flow Cytometry):

-

Pre-incubate PBMCs with serial dilutions of the test compounds for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a specific cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

-

Fix and permeabilize the cells to allow intracellular antibody staining.

-

Stain the cells with a fluorescently labeled phospho-specific STAT antibody.

-

Analyze the cells using a flow cytometer to quantify the level of STAT phosphorylation in specific cell populations (e.g., lymphocytes).

-

Determine the IC50 values by plotting the inhibition of phosphorylation against the compound concentration.

Cytotoxicity Assay

This assay evaluates the toxicity of the compounds to cells.[21]

Objective: To determine the concentration at which a compound causes cell death.

Materials:

-

Hepatocyte cell line (e.g., HepG2) or primary hepatocytes.[22]

-

Test compounds.

-

Cell culture medium.

-

Cell viability reagent (e.g., XTT, MTT, or CellTiter-Glo).[21]

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).[21]

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate as required for color or luminescence development.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the cytotoxic concentration (e.g., CC50).

Visualizations

JAK-STAT Signaling Pathway

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Caption: Workflow for a typical in vitro JAK kinase inhibition assay.

Logical Relationship of Tofacitinib SAR

Caption: Key areas of Tofacitinib modification and their resulting impacts.

Conclusion

The structure-activity relationship studies of Tofacitinib analogs have been instrumental in guiding the development of the next generation of JAK inhibitors. The pyrrolopyrimidine core remains a highly optimized motif for hinge binding, with most modifications leading to a loss of potency. The piperidine side chain, however, offers a valuable handle for introducing selectivity, as demonstrated by the development of covalent JAK3-selective inhibitors. Furthermore, addressing metabolic liabilities through targeted chemical modifications has shown promise in creating analogs with potentially improved safety profiles. The collective insights from these SAR studies are paving the way for the design of more refined JAK inhibitors with tailored selectivity, which could translate into more effective and safer therapies for a range of immune-mediated inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. jmnc.samipubco.com [jmnc.samipubco.com]

- 3. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]

- 4. [PDF] Clinical significance of Janus Kinase inhibitor selectivity | Semantic Scholar [semanticscholar.org]

- 5. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Population Pharmacokinetics of Tofacitinib in Patients With Moderate to Severe Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 17. trepo.tuni.fi [trepo.tuni.fi]

- 18. bellbrooklabs.com [bellbrooklabs.com]

- 19. researchgate.net [researchgate.net]

- 20. pubcompare.ai [pubcompare.ai]

- 21. The Effects of Tofacitinib-Mediated Janus Kinase/Signal Transducers and Activators of the Transcription Signal Pathway Inhibition on Collagen Biosynthesis in Hepatic and Skin Fibroblast Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scilit.com [scilit.com]

(3S,4R)-Tofacitinib: A Comparative Analysis of Binding Affinity for JAK1 and JAK3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib, an oral Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent in the management of autoimmune diseases, most notably rheumatoid arthritis.[1] Its mechanism of action involves the modulation of the JAK-STAT signaling pathway, a critical cascade in immune cell function.[2][3] Tofacitinib is recognized for its potent inhibition of JAK1 and JAK3, with a lesser effect on JAK2.[4][5][6] This document provides a detailed technical overview of the binding affinity of the specific enantiomer, (3S,4R)-Tofacitinib, for JAK1 versus JAK3, presenting quantitative data, experimental methodologies, and visual representations of the relevant biological and experimental pathways.

Data Presentation: Binding Affinity of Tofacitinib

The binding affinity of tofacitinib to JAK isoforms is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase activity. A lower IC50 value indicates a higher potency and binding affinity. While initially considered a selective JAK3 inhibitor, further studies have demonstrated that tofacitinib is a potent inhibitor of both JAK1 and JAK3.[7]

The following table summarizes the reported IC50 values for tofacitinib against JAK1 and JAK3 from various studies. It is important to note that variations in experimental conditions, such as ATP concentration and the specific assay used, can lead to differences in the observed IC50 values across different studies.

| Kinase Target | Reported IC50 (nM) | Reference |

| JAK1 | 112 | [8] |

| JAK3 | 1 | [8] |

| JAK1 | 1.7 - 81 | [9] |

| JAK3 | 0.75 - 34 | [9] |

| JAK1/JAK3 combination | 56 | [3] |

Note: The (3S,4R) enantiomer is the active form of Tofacitinib.

Experimental Protocols: Kinase Inhibition Assay

The determination of kinase inhibition and the calculation of IC50 values are commonly performed using in vitro enzymatic assays. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

ADP-Glo™ Kinase Assay Protocol for JAK1/JAK3 Inhibition

Objective: To determine the IC50 of this compound for JAK1 and JAK3 kinases.

Materials:

-

Recombinant human JAK1 and JAK3 enzymes

-

This compound

-

ATP (Adenosine Triphosphate)

-

Substrate peptide (e.g., a poly(GT)-based peptide)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 384-well microplates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer.

-

Kinase Reaction Setup:

-

Add the kinase reaction buffer to each well of the microplate.

-

Add the serially diluted this compound to the appropriate wells.

-

Add the substrate peptide to all wells.

-

Initiate the kinase reaction by adding a mixture of the respective JAK enzyme (JAK1 or JAK3) and ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

-

ADP Detection:

-

Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

-

Plot the kinase activity (luminescence) against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Mandatory Visualizations

JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in immunity, cell growth, and differentiation.[2][4]

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Experimental Workflow: ADP-Glo™ Kinase Assay

The following diagram illustrates the key steps involved in the ADP-Glo™ Kinase Assay for determining the inhibitory activity of a compound against a target kinase.

References

- 1. "Tofacitinib: the first Janus kinase (JAK) inhibitor for the treatment " by Deepti Vyas, Kate M. O'Dell et al. [scholarlycommons.pacific.edu]

- 2. immune-system-research.com [immune-system-research.com]

- 3. scholarsinmedicine.com [scholarsinmedicine.com]

- 4. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JAK inhibition using tofacitinib for inflammatory bowel disease treatment: a hub for multiple inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]

- 8. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

Crystal structure of (3S,4R)-Tofacitinib in complex with JAK kinases

An in-depth analysis of the structural interactions between the Janus kinase (JAK) inhibitor Tofacitinib and its kinase targets is crucial for understanding its mechanism of action and for the development of next-generation selective inhibitors. This technical guide provides a comprehensive overview of the crystal structure of Tofacitinib in complex with JAK kinases, focusing on the pharmacologically active (3R,4R) stereoisomer, as structural data for the (3S,4R) diastereomer is not available in the public domain.

Introduction to Tofacitinib and the JAK-STAT Pathway

Tofacitinib (formerly CP-690,550), marketed as Xeljanz®, is an orally administered drug approved for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1][2] It functions by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), thereby modulating the signaling of various cytokines involved in immune responses and inflammation.[1]

Tofacitinib is a competitive inhibitor that binds to the ATP-binding site within the kinase domain of JAKs.[1] The approved and most active stereoisomer of the drug is (3R,4R)-3-[4-methyl-3-[N-methyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile.[3] This document will focus on the structural interactions of this (3R,4R) isomer.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade used by numerous cytokines and growth factors to transmit extracellular signals to the nucleus, leading to the transcription of target genes.[4][5][6][7] This pathway is integral to processes like immunity, cell proliferation, differentiation, and hematopoiesis.[5] The core components are cell surface receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins.[4][6]

The general mechanism is as follows:

-

Ligand Binding: A cytokine binds to its specific receptor on the cell surface.

-

JAK Activation: This binding event brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other.

-

Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor.

-

STAT Recruitment and Phosphorylation: These phosphorylated sites act as docking sites for STAT proteins, which are recruited and subsequently phosphorylated by the JAKs.

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs form dimers, translocate into the nucleus, and bind to specific DNA sequences to regulate gene expression.[4][5][6]

Tofacitinib exerts its therapeutic effect by blocking the ATP-binding site of JAKs, preventing the phosphorylation cascade and subsequent gene transcription.

Crystal Structure of (3R,4R)-Tofacitinib in Complex with JAKs